molecular formula C7H9NS B132689 4-Ethyl-1H-pyridine-2-thione CAS No. 147540-97-4

4-Ethyl-1H-pyridine-2-thione

Katalognummer B132689
CAS-Nummer: 147540-97-4
Molekulargewicht: 139.22 g/mol
InChI-Schlüssel: PMFJBSUPZJOLHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Ethyl-1H-pyridine-2-thione is a heterocyclic compound with a molecular formula of C7H7NS. It is a yellow crystalline solid that is used in various scientific research applications due to its unique properties.

Wirkmechanismus

The mechanism of action of 4-Ethyl-1H-pyridine-2-thione is not fully understood. However, it is known to have thione and pyridine moieties, which make it a potential ligand for metal ions. It is believed that the compound can form stable complexes with metal ions, which can have various applications in catalysis and material science.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that the compound has low toxicity and does not have any significant effects on living organisms.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 4-Ethyl-1H-pyridine-2-thione is its unique properties, which make it a potential building block for the synthesis of various compounds. It is also relatively easy to synthesize and purify, making it a useful compound for lab experiments. However, its limited solubility in water and other common solvents can be a limitation for some experiments.

Zukünftige Richtungen

There are several future directions for the research on 4-Ethyl-1H-pyridine-2-thione. One potential direction is the synthesis of new metal complexes using the compound as a ligand. These complexes can have various applications in catalysis and material science. Another direction is the synthesis of new compounds using this compound as a building block, which can have potential applications in drug discovery and other fields.
Conclusion:
In conclusion, this compound is a unique compound with potential applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the discovery of new compounds and applications in various fields.

Synthesemethoden

The synthesis of 4-Ethyl-1H-pyridine-2-thione can be achieved by various methods. One of the most common methods is the reaction of 4-ethylpyridine with carbon disulfide in the presence of a base such as sodium hydroxide. The reaction forms a yellow precipitate, which can be purified through recrystallization.

Wissenschaftliche Forschungsanwendungen

4-Ethyl-1H-pyridine-2-thione is used in various scientific research applications. One of the most common applications is in the field of organic synthesis, where it is used as a building block for the synthesis of various compounds. It is also used in the synthesis of metal complexes, which have potential applications in catalysis and material science.

Eigenschaften

CAS-Nummer

147540-97-4

Molekularformel

C7H9NS

Molekulargewicht

139.22 g/mol

IUPAC-Name

4-ethyl-1H-pyridine-2-thione

InChI

InChI=1S/C7H9NS/c1-2-6-3-4-8-7(9)5-6/h3-5H,2H2,1H3,(H,8,9)

InChI-Schlüssel

PMFJBSUPZJOLHK-UHFFFAOYSA-N

SMILES

CCC1=CC(=S)NC=C1

Kanonische SMILES

CCC1=CC(=S)NC=C1

Synonyme

2(1H)-Pyridinethione,4-ethyl-(9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.